2,4-Dichlorothioanisole
Overview
Description
2,4-Dichlorothioanisole (2,4-DCTA) is an organosulfur compound used as a reagent in organic synthesis. It is also known as 2,4-dichlorothiophene-3-carboxylic acid anisole, and its chemical formula is C7H5Cl2OS. 2,4-DCTA is a colorless to pale yellow liquid with a sweet odor. It is used in the synthesis of a variety of organic compounds, including pharmaceuticals, dyes, and fragrances.
Scientific Research Applications
Proteomics Research
2,4-Dichlorothioanisole: is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions. This compound is used as a biochemical tool to modify proteins and peptides for mass spectrometry analysis . The modifications can help in identifying and quantifying proteins, as well as determining their post-translational modifications.
Organic Synthesis
In organic chemistry, 2,4-Dichlorothioanisole serves as a precursor or an intermediate in the synthesis of more complex molecules. Its reactivity with various organic compounds allows for the construction of diverse molecular architectures which are essential in pharmaceuticals and agrochemicals development .
Material Science
This compound finds applications in material science due to its ability to act as a polymerization agent. It can be used to create novel polymeric materials with specific properties, such as increased durability or conductivity, which are valuable in electronics and construction .
Analytical Chemistry
2,4-Dichlorothioanisole: is used in analytical chemistry as a standard or reference material when calibrating instruments or during the quantitative analysis of complex mixtures. Its well-defined properties ensure accuracy and precision in analytical measurements .
Environmental Science
Researchers in environmental science use 2,4-Dichlorothioanisole to study the degradation of chemical compounds in the environment. Understanding its breakdown products and pathways helps in assessing the environmental impact and the development of remediation strategies .
Medicinal Chemistry
In medicinal chemistry, 2,4-Dichlorothioanisole is employed in the design and synthesis of drug candidates. Its structural motif can be found in various therapeutic agents, and manipulating its chemical structure can lead to the discovery of new medicines .
Agricultural Research
2,4-Dichlorothioanisole: is also used in the formulation of pesticides. Its chemical properties may enhance the efficacy of active ingredients in pesticides, contributing to more effective pest control solutions in agriculture .
Chemical Education
Lastly, 2,4-Dichlorothioanisole is used in educational settings as a teaching aid in chemistry courses. It provides a practical example of chemical reactivity and synthesis, helping students understand theoretical concepts through hands-on experiments .
Mechanism of Action
Target of Action
It’s known that many similar compounds interact with various enzymes and proteins within the cell, affecting their function .
Mode of Action
It’s worth noting that many similar compounds work by interacting with their targets and causing changes in their function .
Biochemical Pathways
It’s known that similar compounds can affect various biochemical pathways, leading to downstream effects .
Pharmacokinetics
These properties are crucial in determining the bioavailability of a compound .
Result of Action
Similar compounds can have various effects at the molecular and cellular level .
properties
IUPAC Name |
2,4-dichloro-1-methylsulfanylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2S/c1-10-7-3-2-5(8)4-6(7)9/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPJIKKXEAPKKFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=C(C=C1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70984383 | |
Record name | 2,4-Dichloro-1-(methylsulfanyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70984383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
65909-82-2 | |
Record name | Benzene, 2,4-dichloro-1-(methylthio)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065909822 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4-Dichloro-1-(methylsulfanyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70984383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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